Parconazole hydrochloride is sourced through synthetic chemical processes and belongs to the triazole class of antifungals. This classification is significant as triazoles are widely recognized for their effectiveness against fungal infections, making them valuable in medical treatments.
The synthesis of Parconazole hydrochloride involves several key steps:
For industrial production, optimized reaction conditions are employed in batch or continuous flow reactors to ensure high yield and purity.
The molecular formula of Parconazole hydrochloride is C₁₅H₁₄ClN₃O, with a molecular weight of approximately 285.74 g/mol. The compound features a triazole ring system integrated with various functional groups that contribute to its antifungal activity.
Parconazole hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
The mechanism by which Parconazole hydrochloride exerts its antifungal effects involves the inhibition of lanosterol demethylation. Specifically:
This mechanism underscores the compound's effectiveness against a wide range of fungal pathogens.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure and purity .
Parconazole hydrochloride is primarily used in medical settings as an antifungal treatment for various infections. Its broad-spectrum activity makes it suitable for treating conditions caused by dermatophytes and yeasts, including:
Research continues into potential new applications and derivatives that may enhance its efficacy or broaden its spectrum of activity against resistant fungal strains .
Parconazole hydrochloride (C₁₇H₁₆Cl₂N₂O₃·HCl) is a synthetic imidazole derivative with a molecular weight of 403.69 g/mol [5]. The core structure comprises an imidazole ring linked to a 2,4-dichlorophenyl group and a secondary alcohol-containing sidechain (1-(2,3-dichlorophenoxy)propan-2-ol). This arrangement positions the compound within the broader class of azole antifungals, which target fungal cytochrome P450 enzymes .
Stereochemistry is a critical determinant of bioactivity in imidazole derivatives. The propanol sidechain in Parconazole introduces a chiral center at the C2 carbon (Fig. 1). While classical azoles like ketoconazole exhibit planar chirality, Parconazole’s stereogenic center necessitates investigation into enantioselective activity. As observed with thalidomide, where (R)- and (S)-enantiomers displayed distinct therapeutic and teratogenic profiles [3], Parconazole’s stereochemistry may influence its antifungal efficacy. Current data suggest the marketed form is a racemate, though resolution studies remain unreported.
Table 1: Key Molecular Features of Parconazole Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆Cl₂N₂O₃·HCl |
Molecular Weight | 403.69 g/mol |
Chiral Centers | 1 (C2 of propanol chain) |
Key Functional Groups | Imidazole ring, 2,4-dichlorophenyl, propanol |
Isomerism Potential | Enantiomers (due to chiral center) |
Fig. 1: Hypothesized enantiomers of Parconazole. The chiral center (marked with *) generates non-superimposable mirror images, warranting stereospecific SAR studies.
Parconazole hydrochloride exhibits high stability (≥1 year under standard storage conditions) [5]. Its hydrochloride salt form enhances aqueous solubility relative to the free base, though exact solubility data remain proprietary. The crystalline structure contributes significantly to this stability. While a detailed crystal lattice analysis of Parconazole is unpublished, crystallography of related antifungal imidazoles (e.g., Candida auris FKBP12) reveals that halogenated phenyl groups facilitate dense molecular packing via π-stacking and van der Waals interactions [1]. Such packing likely extends to Parconazole, given its 2,4-dichlorophenyl motif.
Crystallographic techniques like X-ray diffraction (applied to C. auris FKBP12 at 1.87 Å resolution [1]) are essential for characterizing Parconazole’s solid-state behavior. These methods confirm space group symmetry, unit cell parameters, and hydrogen-bonding networks—factors governing dissolution kinetics and bioavailability. Stability assessments indicate no decomposition under ambient conditions, though thermal and photolytic degradation studies are pending.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0